Boc-6-Bromo-L-tryptophan (CAS 97444-12-7) is a tert-butyloxycarbonyl (Boc) protected, halogenated unnatural amino acid that serves as a critical building block in solid-phase peptide synthesis (SPPS) and targeted solution-phase organic synthesis . The presence of the bromine atom at the 6-position of the indole ring provides a highly reactive, sterically accessible handle for palladium-catalyzed cross-coupling reactions, while imparting specific lipophilic properties essential for marine natural product mimicry [1]. Crucially, the Boc protecting group ensures complete alpha-amine masking during aggressive downstream functionalization steps, making this specific compound a highly processable precursor for complex peptidomimetics and orthogonal synthetic biology applications [2].
Substituting Boc-6-Bromo-L-tryptophan with unprotected 6-bromo-L-tryptophan leads to uncontrolled side reactions and polymerization during peptide coupling due to the reactive free alpha-amine, forcing buyers to spend additional time and resources on custom protection steps [1]. Furthermore, substituting with positional isomers like Boc-4-bromo-L-tryptophan drastically alters chemical reactivity; for instance, 4-bromo derivatives are sterically hindered and highly unreactive in standard cross-couplings [2]. Finally, swapping for the Fmoc-protected variant is unviable in synthetic routes involving base-sensitive peptide sequences, where the acid-labile Boc group is strictly required to prevent premature cleavage or target degradation during deprotection cycles .
In aqueous Heck cross-coupling reactions used for late-stage diversification, the position of the halogen on the indole ring critically dictates conversion efficiency. Quantitative studies demonstrate that 6-bromo-tryptophan derivatives achieve near-quantitative conversion (>95%) under standard conditions, whereas the 4-bromo-tryptophan isomer is highly unreactive, yielding only trace amounts (<5%) of the desired product due to severe steric hindrance [1].
| Evidence Dimension | Conversion yield in aqueous Heck cross-coupling |
| Target Compound Data | >95% conversion (6-bromo-tryptophan derivative) |
| Comparator Or Baseline | <5% conversion (4-bromo-tryptophan derivative) |
| Quantified Difference | >90% absolute increase in conversion yield |
| Conditions | Aqueous Heck coupling with acrylic acid, Na2PdCl4, TXPTS ligand, 90°C |
Procurement of the 6-bromo isomer is essential for workflows requiring downstream functionalization, as the sterically hindered 4-bromo analog will cause synthesis failure.
The choice between Boc and Fmoc protection dictates the entire synthetic strategy in solid-phase peptide synthesis (SPPS). Boc-6-Bromo-L-tryptophan is cleaved using acidic conditions (e.g., Trifluoroacetic acid, pH < 2), whereas Fmoc-6-Bromo-L-tryptophan requires basic conditions (e.g., 20% piperidine, pH > 10) . For target peptides containing base-sensitive modifications—such as specific depsipeptide linkages or base-labile fluorophores—Fmoc deprotection leads to significant degradation and yield loss, making the Boc-protected building block the only viable choice .
| Evidence Dimension | Deprotection cleavage conditions and target stability |
| Target Compound Data | Acidic cleavage (TFA, pH < 2) preserves base-sensitive moieties |
| Comparator Or Baseline | Basic cleavage (20% piperidine, pH > 10) for Fmoc-analog causes degradation |
| Quantified Difference | Complete orthogonal reactivity (pH < 2 vs pH > 10) |
| Conditions | Standard Solid-Phase Peptide Synthesis (SPPS) deprotection cycles |
Buyers synthesizing base-sensitive peptidomimetics must select the Boc-protected variant to prevent target degradation during routine deprotection cycles.
Halogen position on the tryptophan indole ring is strictly discriminated by engineered biological systems. In the development of fluorescence-based biosensors, engineered transcription factors (such as TrpR6) have been evolved to specifically recognize 6-bromo-tryptophan, resulting in high sensor activation [1]. Conversely, the 5-bromo-tryptophan positional isomer fails to optimally activate TrpR6, instead requiring its own specific sensor (TrpR5)[1].
| Evidence Dimension | Transcription factor (TrpR6) activation selectivity |
| Target Compound Data | High specific activation of TrpR6 |
| Comparator Or Baseline | 5-bromo-tryptophan (fails to activate TrpR6; activates TrpR5) |
| Quantified Difference | Orthogonal sensor activation based exclusively on halogen position |
| Conditions | In vivo fluorescence-based transcription factor screening |
For synthetic biology applications requiring precise genetic circuit control, substituting the 6-bromo isomer with the 5-bromo isomer will result in complete sensor failure.
The 6-bromoindole moiety is a non-negotiable structural feature in several potent marine natural products, such as the cyclic dipeptide Barettin. Syntheses utilizing 6-bromo-tryptophan successfully yield Barettin, which exhibits potent antifouling activity with an EC50 of 0.9 µM against barnacle settlement [1]. Unbrominated tryptophan baselines fail to replicate this specific ecological and pharmacological profile, rendering them useless for this specific natural product mimicry [1].
| Evidence Dimension | Antifouling activity (EC50) of derived cyclic dipeptide |
| Target Compound Data | EC50 = 0.9 µM (Barettin, 6-bromo derivative) |
| Comparator Or Baseline | Unbrominated tryptophan derivatives (lack specific marine antifouling potency) |
| Quantified Difference | Orders of magnitude difference in target-specific bioactivity |
| Conditions | Barnacle (Balanus improvisus) settlement inhibition assay |
Procurement of the exact 6-bromo precursor is mandatory for synthesizing and studying highly active marine sponge metabolites like Barettin and Iotrochamide B.
Ideal for solid-phase synthesis workflows where the growing peptide chain contains base-labile unnatural amino acids or ester linkages (depsipeptides) that would be destroyed by the piperidine used in Fmoc-SPPS.
Highly suited for generating libraries of extended-conjugation tryptophan derivatives, as the 6-bromo position offers near-quantitative yields in Heck and Suzuki couplings compared to sterically hindered 4-bromo analogs [1].
The required starting material for the total synthesis of brominated marine natural products, including the antifouling agent Barettin and the bioactive compound Iotrochamide B, where the 6-bromo position is essential for bioactivity [2].
Used in synthetic biology to develop and trigger highly specific genetic circuits, leveraging engineered transcription factors (like TrpR6) that exclusively recognize the 6-bromo substitution pattern over 5-bromo alternatives [3].